Guttic acid

CAS No.:

Cat. No.: VC1907530

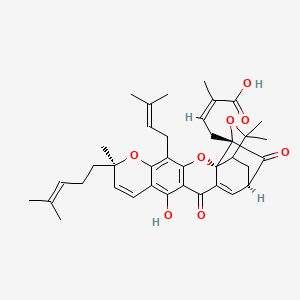

Molecular Formula: C38H44O8

Molecular Weight: 628.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H44O8 |

|---|---|

| Molecular Weight | 628.7 g/mol |

| IUPAC Name | (Z)-4-[(2R,8R,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

| Standard InChI | InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27?,36+,37+,38-/m0/s1 |

| Standard InChI Key | GEZHEQNLKAOMCA-GGBYEPGGSA-N |

| Isomeric SMILES | CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

| Canonical SMILES | CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Introduction

Chemical Identity and Physical Properties

Guttic acid, chemically identified as a caged xanthonoid, has been studied extensively for its unique structural characteristics and physical properties. This compound is also known by several synonyms including Guttatic acid, β-Guttiferin, and β-Guttilactone, all referring to the same molecular entity .

Structural Characteristics

Guttic acid possesses a complex molecular structure with the chemical formula C₃₈H₄₄O₈ and a molecular weight of 628.75 Daltons . The compound features a unique xanthone skeleton with a caged structure that contributes significantly to its biological activities. Research has identified that the 9,10 carbon double bond of the α,β-unsaturated ketone moiety plays a crucial role in its biological functionality .

Physical and Chemical Properties

The physical and chemical properties of Guttic acid are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₃₈H₄₄O₈ |

| Molecular Weight | 628.75 |

| CAS Number | 2752-65-0 |

| Physical Form | Amorphous solid |

| Color | Orange |

| Boiling Point | 808.9°C |

| Flash Point | 251.4°C |

| Maximum Absorption Wavelength | 365 nm |

| Storage Conditions | 2-8°C, protected from light |

Solubility Profile

The solubility characteristics of Guttic acid significantly impact its bioavailability and pharmaceutical formulation:

| Solvent | Solubility |

|---|---|

| DMSO | 100 mg/mL (159.04 mM) |

| Ethanol | 100 mg/mL (159.04 mM) |

| Water | Insoluble |

This solubility profile highlights a key challenge in the pharmaceutical development of Guttic acid, as its poor water solubility necessitates the development of specialized delivery systems .

Natural Sources and Extraction Methods

Guttic acid is primarily obtained from natural sources, with specific geographical distributions and extraction methodologies that have been refined over time.

Botanical Source

The primary source of Guttic acid is the Garcinia hanburyi tree, a small to medium-sized evergreen species reaching approximately 15 meters in height. This tree is characterized by its smooth grey bark and is indigenous to several Southeast Asian countries .

| Geographic Distribution | Classification |

|---|---|

| Cambodia | Native region |

| Southern Vietnam | Native region |

| Thailand | Native region |

| Singapore | Successfully introduced |

Traditional Uses

Historically, the resin containing Guttic acid has been employed in various traditional medicine systems across Asia. In traditional Chinese medicine, it was described as possessing detoxifying properties, acting as an antiparasitic agent, and functioning as a hemostatic remedy. Similarly, in Ayurvedic medicine, the compound derived from kokum spice has been used to facilitate digestion and treat various conditions including sores, dermatitis, diarrhea, dysentery, and ear infections .

Extraction and Purification

The extraction of Guttic acid from gamboge resin involves several sophisticated steps:

-

Initial collection of the brownish-orange resin from Garcinia hanburyi trees

-

Conversion of the crude gamboge resin extract into pyridine salt

-

Subsequent crystallization to obtain purified Guttic acid

Biological Activities and Mechanisms of Action

Guttic acid exhibits a diverse range of biological activities through multiple molecular mechanisms, with its anti-cancer effects being the most extensively studied.

Anti-cancer Activities

The anti-cancer properties of Guttic acid operate through several distinct mechanisms:

Apoptosis Induction

Guttic acid functions as a potent apoptotic inducer in various cancer cell types. It activates caspases with EC₅₀ values ranging from 0.78 to 1.64 μM and competitively inhibits anti-apoptotic Bcl-2 family proteins with the following IC₅₀ values :

| Protein | IC₅₀ (μM) |

|---|---|

| Bcl-XL | 1.47 |

| Bcl-2 | 1.21 |

| Bcl-W | 2.02 |

| Bcl-B | 0.66 |

| Bfl-1 | 1.06 |

| Mcl-1 | 0.79 |

Autophagy Induction

Research has demonstrated that Guttic acid induces autophagy in multiple cancer cell lines through various pathways:

-

Upregulation of Beclin 1, an essential initiator of autophagosome formation

-

Conversion of LC3-I to LC3-II, a critical marker of autophagosome formation

-

Upregulation of Atg5, an autophagy-related protein

-

Suppression of the Akt/mTOR signaling pathway

-

Generation of reactive oxygen species (ROS)

Inhibition of Invasion, Metastasis, and Angiogenesis

Guttic acid significantly inhibits human umbilical vein endothelial cell (HUVEC) proliferation, migration, invasion, tube formation, and micro-vessel growth at nanomolar concentrations. These effects contribute to its ability to prevent cancer metastasis and tumor angiogenesis .

Anti-inflammatory Effects

Studies have revealed that Guttic acid targets Heat shock protein 90 (Hsp90) and inhibits the TNF-α/NF-κB signaling pathway. Its anti-inflammatory activity results from inhibition of cytokine production via the NF-κB signaling pathway .

Molecular Targets

The diverse biological activities of Guttic acid are mediated through interaction with various molecular targets:

| Molecular Target | Mechanism |

|---|---|

| Bcl-2 family proteins | Competitive inhibition |

| Caspases | Activation (EC₅₀: 0.78-1.64 μM) |

| Kir2.1 channels | Blockade (EC₅₀ ≤ 100 nM) |

| Proteasome | Tissue-specific inhibition |

| Thioredoxin proteins | Covalent binding to active cysteine residues |

| NF-κB | Inhibition via modification of 179Cys of IKKβ |

| EGFR | Degradation via LRIG1 upregulation |

Therapeutic Applications and Research Findings

Cancer Treatment

Guttic acid has demonstrated efficacy against various cancer types in both in vitro and in vivo studies. Its mechanisms of action make it particularly valuable for targeting cancers that have developed resistance to conventional therapies.

Effects on Different Cancer Types

Research has shown that Guttic acid effectively inhibits the growth of multiple cancer cell types:

| Cancer Type | Observed Effects |

|---|---|

| Breast cancer | Induces apoptosis, overcomes drug resistance |

| Pancreatic cancer | Inhibits proliferation and induces cell death |

| Prostate cancer | Suppresses growth and metastasis |

| Lung cancer | Induces apoptosis, overcomes EGFR mutation-driven resistance |

| Osteosarcoma | Reverses hypoxia-induced resistance to cisplatin |

| Colorectal cancer | Induces autophagy via ROS accumulation |

| Glioblastoma | Upregulates Atg5, Beclin 1, and LC3-II |

| Bladder cancer | Triggers ROS-mediated autophagy via JNK pathway |

In Vivo Studies

Animal studies have provided compelling evidence for the anti-cancer efficacy of Guttic acid. In mice with transplanted human lung carcinoma SPC-A1 cells, tumor growth remained suppressed for up to 21 days during treatment. The ratio of relative tumor volume (RTV) for the treated group compared to the control group ranged from 45.0% to 72.7% for the 8 mg/kg dose and from 55.6% to 78.8% for the 4 mg/kg dose, demonstrating dose-dependent tumor growth inhibition .

Clinical Development

Guttic acid has been approved by the China Food and Drug Administration (CFDA) for Phase II clinical trials by intravenous injection in solid tumor therapy. In both animal tumor models and clinical trials, it has efficiently inhibited tumor growth with minimal side effects and little toxicity on immune and hematopoietic systems .

Overcoming Drug Resistance

One of the most promising aspects of Guttic acid is its ability to reverse resistance to multiple anti-cancer drugs:

| Drug | Cancer Type | Mechanism of Resistance Reversal |

|---|---|---|

| Oxaliplatin | Colorectal cancer | Increases intracellular platinum levels, elevates hCTR1 levels, decreases ATP7A and ATP7B levels |

| Gemcitabine | Various cancers | Inhibits ERK/E2F1 signaling pathway, reduces RRM2 protein and mRNA expression |

| Cisplatin | Osteosarcoma | Reverses hypoxia-induced resistance independently of HIF-1α |

| Doxorubicin | Breast cancer | Inhibits P-glycoprotein, suppresses survivin expression through ROS-mediated activation of p38 MAPK |

| Docetaxel | Gastric cancer | Down-regulates survivin |

| Gefitinib | Lung cancer | Overcomes resistance caused by EGFR T790M mutation |

Research findings demonstrate that Guttic acid can sensitize resistant cancer cells to conventional chemotherapeutic agents, potentially enhancing treatment outcomes in refractory cancers .

Signaling Pathway Modulation

Guttic acid modulates various signaling pathways involved in cancer progression:

-

c-Jun N-terminal kinase-1 (JNK-1)

-

Protein kinase B (AKT)/mammalian target of rapamycin (mTOR)

-

AKT/forkhead box protein O1 (FOXO1)/BIM

Drug Delivery Systems and Formulations

Despite its promising therapeutic potential, Guttic acid faces several challenges that limit its clinical application, particularly its poor water solubility and limited pharmacokinetic properties.

Nanoformulations

Recent advances in nanotechnology have led to the development of various Guttic acid formulations designed to overcome these limitations:

| Delivery System | Description | Benefits |

|---|---|---|

| Micelles | Polymer-based carriers | Improved solubility and prolonged circulation |

| Nanoparticles | Sub-micron carriers | Enhanced bioavailability and targeted delivery |

| Nanofibers | Fibrous drug carriers | Controlled release and improved stability |

| Nanorods | Rod-shaped carriers | Increased cellular uptake |

These drug delivery systems aim to increase solubility, prolong circulation, enhance therapeutic effects, reduce side effects, trigger drug release via responsive mechanisms, and ultimately improve the clinical efficacy of Guttic acid .

Challenges in Development

Despite progress in developing advanced delivery systems, challenges remain in translating these formulations to clinical applications:

-

Complex manufacturing processes

-

Scale-up difficulties

-

Limited clinical trial data

-

Need for further safety and efficacy validation

| Parameter | Value/Classification |

|---|---|

| LD₅₀ (Mice, i.p.) | 45 mg/kg |

| Hazard Classification | Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Warning Symbol | GHS06 |

| Signal Word | Danger |

| Hazard Codes | H301, H315, H319, H335 |

| Target Organs | Respiratory system |

Therapeutic Index

Future Research Directions

Despite significant advances in understanding Guttic acid's properties and potential applications, several areas require further investigation.

Structure Optimization

The complex structure of the xanthone moiety in Guttic acid presents opportunities for synthetic modifications to develop more active derivatives with improved pharmacokinetic properties and reduced toxicity .

Clinical Development

More extensive clinical trials are needed to establish the efficacy and safety of Guttic acid in human patients, particularly for cancer treatment. The current approval for Phase II clinical trials in China provides a foundation for further clinical development .

Combination Therapies

Further research on combining Guttic acid with existing therapies could potentially enhance treatment outcomes and overcome resistance mechanisms. Studies have already shown promising results when Guttic acid is combined with conventional chemotherapeutic agents .

Advanced Drug Delivery Systems

Although various nanometer drug delivery systems have been developed, their clinical application remains limited due to complex production processes and insufficient clinical trial data. More research is needed to optimize these formulations for clinical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume